Terephthalonitrile-d4
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Overview
Description
Terephthalonitrile-d4, also known as benzene-1,4-dicarbonitrile-d4, is a deuterated derivative of terephthalonitrile. It is an organic compound with the molecular formula C8D4N2. The compound is characterized by the presence of two cyano groups (-CN) attached to a benzene ring at the para positions. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.
Mechanism of Action
Mode of Action
It is known that the compound can undergo hydrolysis to form acids without the formation of amides and cyanocarboxylic acids . This reaction is catalyzed by the nitrilase from Rhodococcus sp. CCZU10-1 .
Biochemical Pathways
It is known that the compound can be involved in the biocatalytic synthesis of aromatic dicarboxylic acids . This process is of interest due to its mild reaction conditions and substrate specificity .
Result of Action
It is known that the compound can be involved in the production of terephthalic acid and isophthalic acid . These acids are key raw materials for the production of polyesters .
Action Environment
The action of Terephthalonitrile-d4 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other chemicals, such as benzonitrile and its analogues . Additionally, the compound’s action can be influenced by temperature and pH .
Biochemical Analysis
Biochemical Properties
The nitrilase from Rhodococcus sp. CCZU10-1 catalyses the hydrolysis of dinitriles, including Terephthalonitrile-d4, to acids without the formation of amides and cyanocarboxylic acids . This enzyme was induced by benzonitrile and its analogues, and had activity towards aromatic nitriles .
Cellular Effects
The effects of this compound on cells are primarily observed in its interactions with enzymes such as nitrilase . The compound’s concentration, reaction temperature, and the presence of metal ions can influence nitrilase activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes like nitrilase . It is involved in the hydrolysis of dinitriles to acids, a process that does not form amides and cyanocarboxylic acids .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are observed in the induction of nitrilase . The highest nitrilase induction was achieved with this compound (1 mM) in the medium after 24 h at 30 °C .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of this compound dosage in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of dinitrile hydrolysis . The nitrilase enzyme, which interacts with this compound, plays a crucial role in this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terephthalonitrile-d4 can be synthesized through several methods. One common approach involves the deuteration of terephthalonitrile using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration of the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of p-xylene-d4. In this process, p-xylene-d4 is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to produce this compound. The reaction conditions include high temperatures (around 400-500°C) and pressures to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: Terephthalonitrile-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid-d4 using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield p-xylylenediamine-d4 using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Terephthalic acid-d4.
Reduction: p-Xylylenediamine-d4.
Substitution: Substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Terephthalonitrile-d4 has several scientific research applications:
Chemistry: Used as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in the synthesis of deuterated biomolecules for metabolic studies and tracer experiments.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the production of high-performance polymers and materials with enhanced thermal and chemical stability.
Comparison with Similar Compounds
Terephthalonitrile: The non-deuterated form of terephthalonitrile-d4.
Isophthalonitrile: An isomer with cyano groups at the meta positions.
Phthalonitrile: An isomer with cyano groups at the ortho positions.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in spectroscopic studies and as a tracer in various scientific applications. The deuterium atoms provide distinct NMR signals, allowing for precise analysis and quantification.
Properties
IUPAC Name |
2,3,5,6-tetradeuteriobenzene-1,4-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H/i1D,2D,3D,4D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXFKXOIODIUJO-RHQRLBAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C#N)[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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